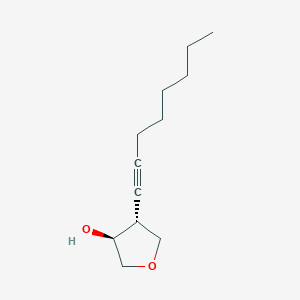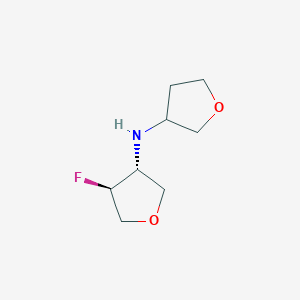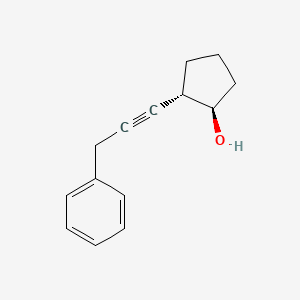
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol
Vue d'ensemble
Description
(3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, also known as 4-octyn-1-ol, is an organic compound belonging to the class of oxolanes. It is a colorless liquid with a faint, sweet odor and is used as a solvent and reagent in the synthesis of other compounds. It has been studied for its potential applications in the pharmaceutical and biotechnological industries.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Conformational Analysis of D-Oxac Homo-Oligomers : The synthesis and conformational analysis of D-Oxac homo-oligomers, related to (3S,4R)-4-(oct-1-yn-1-yl)oxolan-3-ol, were studied, revealing their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These molecules show a tendency to form regular helical structures in aqueous solutions, making them suitable for biological systems applications (Luppi et al., 2004).
Chiroptical Properties and Absolute Configuration Determination : The chiroptical properties of diastereomeric alcohols related to this compound were analyzed, both experimentally and through quantum-chemical calculations. These studies are crucial for determining the absolute configurations of such compounds (Voloshina et al., 2004).
Chemical Properties and Reactions
Metabolic Activation of Acetylenes : Research on the metabolic activation of octyne, a compound structurally related to this compound, highlights its binding to protein, DNA, and haem. The study provides insights into the chemical reactivity and potential biological interactions of acetylenic compounds (White et al., 1984).
Oxidative Cyclization–Methoxycarbonylation of 4-Yn-1-ols : A study on the oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, which are structurally similar to this compound, reveals important chemical reactions that could be applicable in synthesizing various organic compounds (Gabriele et al., 2000).
Biological and Environmental Applications
Role in Marine Algae Defense Mechanisms : A study focusing on oct-1-en-3-ol, structurally related to this compound, discusses its role in marine algae defense, indicating potential biological applications and environmental relevance of similar compounds (Jerković et al., 2021).
Attractant and Repellent Properties : Research on 1-octen-3-ol, a compound similar to this compound, explores its role as an attractant for some mosquito species and a repellent for others. Such studies shed light on the potential of structurally similar compounds in pest control applications (Xu et al., 2015).
Propriétés
IUPAC Name |
(3S,4R)-4-oct-1-ynyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-14-10-12(11)13/h11-13H,2-6,9-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPPHASDUHPBE-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#C[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)

![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)
amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)
![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)